molecular formula C19H31NO B1389348 N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine CAS No. 1040680-95-2

N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine

Katalognummer: B1389348
CAS-Nummer: 1040680-95-2
Molekulargewicht: 289.5 g/mol
InChI-Schlüssel: YBBKACXCEXAVTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine is a useful research compound. Its molecular formula is C19H31NO and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a cyclohexanamine core and a tert-butylphenoxy group. The compound's molecular formula is C_{17}H_{25}NO, and it is classified under cyclohexylamine derivatives.

Research indicates that this compound exhibits dual activity as a β2 adrenergic agonist and an M3 muscarinic antagonist. This dual mechanism suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.

  • β2 Adrenergic Agonist Activity : The compound stimulates β2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This action is critical for alleviating symptoms in patients with obstructive airway diseases.
  • M3 Muscarinic Antagonist Activity : By antagonizing M3 muscarinic receptors, the compound may reduce bronchoconstriction mediated by acetylcholine, further enhancing its therapeutic profile in respiratory disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively activates β2 adrenergic receptors while inhibiting M3 muscarinic receptors. These studies utilized various cell lines to assess receptor binding affinity and functional activity.

Study Methodology Findings
Study 1Radiolabeled binding assaysHigh affinity for β2 receptors; significant inhibition of M3 receptor activity.
Study 2Functional assays in airway smooth muscle cellsInduced relaxation comparable to established bronchodilators.

Animal Models

In vivo studies using animal models have further elucidated the compound's pharmacological effects. For instance:

  • Bronchodilation Studies : Animal models treated with the compound exhibited significant improvements in airflow resistance compared to controls, indicating effective bronchodilation.
  • Safety Profile : Toxicological assessments revealed a favorable safety profile with minimal adverse effects at therapeutic doses.

Clinical Implications

Given its dual action, this compound holds promise as a novel therapeutic agent for managing respiratory diseases. Its unique mechanism may provide advantages over existing treatments by offering both bronchodilation and reduction of cholinergic tone in the airways.

Case Studies

Several case studies have documented the clinical application of similar compounds with dual activity:

  • Case Study 1 : A patient with severe asthma showed marked improvement when treated with a β2 agonist/M3 antagonist combination therapy, highlighting the potential benefits of this class of compounds.
  • Case Study 2 : In patients with COPD, treatment with a similar dual-action agent resulted in reduced exacerbations and improved quality of life metrics.

Eigenschaften

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-15(14-20-17-8-6-5-7-9-17)21-18-12-10-16(11-13-18)19(2,3)4/h10-13,15,17,20H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBKACXCEXAVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Reactant of Route 6
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.